1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-ol
Overview
Description
Synthesis Analysis
CPP can be synthesized via an efficient route, yielding excellent yields. The synthetic process involves assembling the cyclopropylpyrimidine and piperidin-4-ol fragments. Detailed characterization using techniques such as 1H NMR , 13C NMR , mass spectrometry (MS) , and elemental analysis confirms its identity .
Molecular Structure Analysis
The molecular structure of CPP comprises a six-membered piperidin-4-ol ring fused with a cyclopropylpyrimidine ring. The cyclopropyl group introduces rigidity, potentially influencing its biological activity. The presence of nitrogen atoms suggests potential interactions with biological receptors .
Chemical Reactions Analysis
CPP’s chemical reactivity likely involves nucleophilic substitution, hydrogen bonding, and potential intramolecular interactions. Its cyclopropylpyrimidine moiety may participate in various reactions, impacting its pharmacological properties .
Physical and Chemical Properties Analysis
Properties
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-10-3-5-15(6-4-10)12-7-11(9-1-2-9)13-8-14-12/h7-10,16H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBVVFGKWAEKIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCC(CC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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